Nonyltriphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

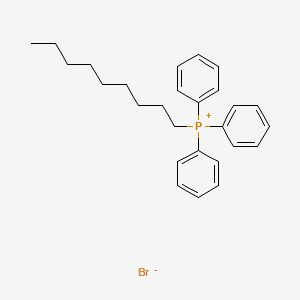

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

nonyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXRQGKTLWXMID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886414 | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60902-45-6 | |

| Record name | Nonyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60902-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, nonyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nonyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonyltriphenylphosphonium bromide is a quaternary phosphonium salt that has garnered significant interest in various chemical and biological fields. Its unique molecular structure, featuring a lipophilic nonyl chain, three phenyl groups, and a positively charged phosphorus atom, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of this compound, delving into its synthesis, physicochemical characteristics, and key applications, with a particular focus on its roles as a phase-transfer catalyst and an antimicrobial agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and safe handling.

Molecular Structure and Identification

-

Chemical Name: this compound

-

Molecular Formula: C₂₇H₃₄BrP[1]

-

Molecular Weight: 469.44 g/mol [1]

-

CAS Number: 60902-45-6[1]

Quantitative Data

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 240-243 °C (for butyltriphenylphosphonium bromide) | [2][3] |

| Solubility | Soluble in water, methanol, and chloroform | [4] |

| Purity | Typically >95% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum of this compound is available and can be used for identification.[5] Key absorptions would include those corresponding to C-H stretching of the alkyl and aromatic groups, P-C stretching, and C=C stretching of the phenyl rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine group (typically in the range of 7.5-8.0 ppm), the α-methylene protons adjacent to the phosphorus atom, the methylene protons of the nonyl chain, and the terminal methyl group of the nonyl chain. For example, in the ¹H NMR spectrum of (bromomethyl)triphenylphosphonium bromide in DMSO-d₆, the aromatic protons appear between 7.8 and 8.0 ppm, and the methylene protons adjacent to the phosphorus appear at 5.81 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the nonyl chain. The carbon attached to the phosphorus atom will show a characteristic coupling (¹JP-C). For instance, the ¹³C NMR spectrum of pentyltriphenylphosphonium bromide shows a complex pattern of signals for the aromatic carbons and distinct peaks for the carbons of the pentyl chain.[7]

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium salts. The ³¹P NMR chemical shift for alkyltriphenylphosphonium bromides typically falls in a well-defined region. For methyltriphenylphosphonium bromide, a ³¹P NMR spectrum is available for reference.[8] The chemical shift is influenced by the electronic environment of the phosphorus atom.[9][10]

-

-

Mass Spectrometry (MS): Mass spectrometry of quaternary phosphonium salts can be complex due to their ionic nature. Fragmentation pathways often involve the loss of the alkyl or aryl groups from the phosphorus atom.[4][11] The intact cation is typically observed, which can be used to confirm the molecular weight.[12]

Synthesis of this compound

The synthesis of alkyltriphenylphosphonium salts is a well-established process in organic chemistry. The most common method involves the quaternization of triphenylphosphine with an appropriate alkyl halide.

General Reaction Scheme

The synthesis of this compound is achieved through the reaction of triphenylphosphine with 1-bromononane. This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as the nucleophile.

Detailed Experimental Protocol

While a specific protocol for the nonyl derivative is not widely published, the following procedure, adapted from the synthesis of similar phosphonium salts, can be employed.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or tetrahydrofuran (THF).

-

Addition of Alkyl Halide: Add 1-bromononane (1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the solid phosphonium salt will precipitate out of the solution. After cooling the reaction mixture to room temperature, the solid product can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield the pure this compound.

Microwave-assisted synthesis can also be a rapid and efficient alternative for preparing phosphonium salts, often leading to higher yields in shorter reaction times.[13]

Key Applications

The unique properties of this compound make it a versatile compound with several important applications.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[14][15][16] Quaternary phosphonium salts, like this compound, are excellent phase-transfer catalysts due to their ability to transport anions from the aqueous phase to the organic phase.[17]

The lipophilic nature of the nonyl and triphenyl groups allows the phosphonium cation to be soluble in the organic phase. The positively charged phosphorus atom can form an ion pair with an anion from the aqueous phase. This ion pair then migrates into the organic phase, where the "naked" and highly reactive anion can participate in the desired reaction.

The Williamson ether synthesis is a classic example of a reaction that can be significantly enhanced by phase-transfer catalysis.[13][18][19] In this reaction, an alkoxide reacts with an alkyl halide to form an ether.[18]

Experimental Protocol: Williamson Ether Synthesis of Butyl 2-Naphthyl Ether

This protocol is adapted from a standard procedure for Williamson ether synthesis.[1]

-

Reactant Preparation: In a round-bottom flask, dissolve 2-naphthol (1.0 equivalent) and sodium hydroxide (1.1 equivalents) in water to form the sodium naphthoxide salt.

-

Addition of Catalyst and Substrate: Add this compound (0.05-0.1 equivalents) as the phase-transfer catalyst, followed by 1-bromobutane (1.2 equivalents) and an organic solvent like toluene.

-

Reaction: Stir the biphasic mixture vigorously at an elevated temperature (e.g., 80-100 °C) for several hours.

-

Workup: After the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the pure butyl 2-naphthyl ether.

Antimicrobial Activity

Quaternary phosphonium salts have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. The long alkyl chain of this compound enhances its lipophilicity, which is a key factor in its antimicrobial efficacy.

The primary mechanism of antimicrobial action for phosphonium salts is believed to involve the disruption of the bacterial cell membrane. The positively charged phosphorus head group interacts with the negatively charged components of the cell membrane, while the lipophilic alkyl chain penetrates the lipid bilayer. This leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) to obtain a range of concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37 °C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Wittig Reagent Precursor

Alkyltriphenylphosphonium bromides are crucial precursors for the synthesis of Wittig reagents (phosphorus ylides). These reagents are widely used in the Witt-ig reaction to convert aldehydes and ketones into alkenes. While this compound is not the most common precursor for simple Wittig reactions, it can be used to introduce a nonyl-substituted double bond into a molecule.

The Wittig reagent is typically generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride.

Thermal Stability and Decomposition

The thermal stability of phosphonium salts is an important consideration for their application, particularly in high-temperature reactions. While specific data for this compound is limited, studies on similar phosphonium salts indicate that they generally possess good thermal stability.[24] Thermal decomposition of phosphonium salts can proceed through various pathways, often leading to the formation of triphenylphosphine oxide, which is a thermodynamically stable compound.[20][25] The decomposition products can be influenced by the nature of the counter-ion and the alkyl substituent.[26]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. As with many organic salts, it may be irritating to the eyes, skin, and respiratory system. It is also hygroscopic and should be stored in a dry environment.

Conclusion

This compound is a valuable and versatile chemical compound with a range of applications in organic synthesis and antimicrobial research. Its efficacy as a phase-transfer catalyst and its potential as an antimicrobial agent make it a subject of ongoing interest for scientists and drug development professionals. A thorough understanding of its chemical properties, synthesis, and mechanisms of action is key to unlocking its full potential in various scientific endeavors.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. Page loading... [guidechem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. (BROMOMETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(1034-49-7) 1H NMR spectrum [chemicalbook.com]

- 7. PENTYLTRIPHENYLPHOSPHONIUM BROMIDE(21406-61-1) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural characterization of mono- and bisphosphonium salts by fast atom bombardment mass spectrometry and tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 16. Phase transfer catalysis | PPTX [slideshare.net]

- 17. nbinno.com [nbinno.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. jk-sci.com [jk-sci.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. clsjournal.ascls.org [clsjournal.ascls.org]

- 24. mdpi.com [mdpi.com]

- 25. VINYLTRIPHENYLPHOSPHONIUM BROMIDE(5044-52-0) 1H NMR [m.chemicalbook.com]

- 26. Triphenyl(propyl)phosphonium bromide(6228-47-3) 13C NMR spectrum [chemicalbook.com]

Synthesis of Nonyltriphenylphosphonium Bromide: A Technical Guide for Advanced Practitioners

This guide provides an in-depth exploration of the synthesis of nonyltriphenylphosphonium bromide, a valuable phosphonium salt with applications in various chemical transformations. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss critical process parameters that influence reaction success. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who possess a foundational understanding of organic chemistry principles.

Introduction: The Significance of Alkyltriphenylphosphonium Salts

Alkyltriphenylphosphonium salts are a cornerstone of synthetic organic chemistry, most famously serving as precursors to phosphonium ylides for the Wittig reaction.[1] The reaction of an alkyltriphenylphosphonium salt with a strong base generates a highly nucleophilic ylide, which can then react with aldehydes and ketones to form alkenes. The versatility of the Wittig reaction and the modular nature of phosphonium salt synthesis have made these reagents indispensable tools for the construction of complex molecular architectures. Beyond their role in olefination reactions, these salts also find utility as phase-transfer catalysts and ionic liquids.[2][3]

The synthesis of this compound proceeds via a classic SN2 reaction, wherein the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromononane. The selection of appropriate reaction conditions is paramount to ensure a high yield and purity of the desired product.

Mechanistic Overview: The Quaternization of Triphenylphosphine

The formation of this compound from triphenylphosphine and 1-bromononane is a straightforward yet illustrative example of a nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine initiates a nucleophilic attack on the primary carbon atom of 1-bromononane, which bears a partial positive charge due to the electronegativity of the bromine atom. This concerted step results in the formation of a new carbon-phosphorus bond and the displacement of the bromide ion as the leaving group.

The general reaction can be depicted as follows:

PPh3 + C9H19Br → [C9H19P(C6H5)3]+Br-

Several factors influence the rate and efficiency of this SN2 reaction. The choice of solvent is critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile can accelerate the reaction by solvating the transition state.[2] However, less polar solvents like toluene or tetrahydrofuran (THF) are also commonly employed, often requiring higher temperatures or longer reaction times to drive the reaction to completion.[1][4] The reaction is typically performed under reflux to provide the necessary activation energy.[4][5]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles | Purity | Supplier |

| Triphenylphosphine | 262.29 | 26.23 g | 0.10 | >98% | e.g., Sigma-Aldrich |

| 1-Bromononane | 207.15 | 22.79 g | 0.11 | >98% | e.g., Sigma-Aldrich |

| Toluene | - | 200 mL | - | Anhydrous | e.g., Sigma-Aldrich |

| Diethyl ether | - | 100 mL | - | Anhydrous | e.g., Sigma-Aldrich |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Nitrogen inlet/outlet

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Drying oven

Reaction Workflow Diagram

Figure 1: A schematic representation of the experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. This is crucial to prevent the oxidation of triphenylphosphine.

-

Dissolution of Triphenylphosphine: To the flask, add triphenylphosphine (26.23 g, 0.10 mol) and anhydrous toluene (200 mL). Stir the mixture until the triphenylphosphine is completely dissolved.

-

Addition of 1-Bromononane: Add 1-bromononane (22.79 g, 0.11 mol) to the reaction mixture dropwise using a dropping funnel.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-111 °C for toluene) and maintain this temperature for 24-48 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The this compound will precipitate out of the solution as a white solid.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with anhydrous diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.

-

Characterization: The final product can be characterized by its melting point and spectroscopic methods such as 1H NMR, 13C NMR, and 31P NMR. The expected molecular weight of this compound is 469.44 g/mol .

Critical Process Parameters and Troubleshooting

-

Purity of Reagents: The use of high-purity triphenylphosphine and 1-bromononane is essential to avoid side reactions and ensure a high yield of the desired product.

-

Anhydrous Conditions: Triphenylphosphine can be oxidized in the presence of air and moisture, especially at elevated temperatures. Maintaining an inert and anhydrous environment is critical for optimal results.

-

Reaction Time and Temperature: The reaction time and temperature may need to be optimized depending on the scale of the reaction and the desired conversion. Insufficient heating or reaction time will lead to incomplete conversion, while excessive heat may cause decomposition.

-

Solvent Choice: While toluene is a common solvent, other solvents can be employed. For instance, using a more polar solvent like DMF may reduce the required reaction time.[2] Microwave-assisted synthesis in a solvent like THF has also been shown to be effective, significantly reducing reaction times.[1]

-

Purification: Thorough washing of the crude product is crucial to remove unreacted triphenylphosphine, which can complicate subsequent reactions. If the product is not sufficiently pure after washing, recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed.

Safety Considerations

-

Triphenylphosphine: Triphenylphosphine is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

1-Bromononane: 1-Bromononane is a skin and eye irritant. Avoid inhalation and contact with skin.

-

Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

-

Reflux: Ensure that the reflux apparatus is set up correctly to avoid pressure buildup and potential hazards.

Conclusion

The synthesis of this compound from triphenylphosphine and 1-bromononane is a robust and well-established procedure. By carefully controlling the reaction parameters, particularly the purity of reagents, solvent choice, and reaction conditions, researchers can reliably produce this valuable phosphonium salt in high yield and purity. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in synthetic chemistry, enabling the efficient preparation of this key building block for a wide range of chemical transformations.

References

- 1. biomedres.us [biomedres.us]

- 2. CN107129511A - Preparation method and purposes containing an alkyl triphenyl phosphonium substituent quaternary alkylphosphonium salts - Google Patents [patents.google.com]

- 3. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Nonyltriphenylphosphonium Bromide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular characteristics, synthesis, and potential applications of Nonyltriphenylphosphonium bromide. With full editorial control, this document is structured to provide not just data, but a foundational understanding of this quaternary phosphonium salt, grounded in scientific principles and practical insights.

Section 1: Core Molecular Attributes of this compound

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and one nonyl group, with a bromide anion providing the counter charge. This amphipathic structure, combining the lipophilic character of the nonyl chain and phenyl groups with the cationic charge of the phosphonium center, is fundamental to its chemical behavior and applications.

Molecular Structure and Identity

The structural integrity of this compound is defined by the covalent and ionic bonds that constitute the molecule. The central phosphorus atom is sp³ hybridized, resulting in a tetrahedral geometry with the four organic substituents.

Key Identifiers:

-

IUPAC Name: Nonyl(triphenyl)phosphanium bromide[1]

-

Chemical Formula: C₂₇H₃₄BrP[1]

-

Linear Formula: C₂₇H₃₄Br₁P₁

The spatial arrangement of the atoms can be represented by the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Properties

The molecular weight and other physicochemical properties are critical for experimental design, including stoichiometry calculations in synthesis and concentration preparations for biological assays.

| Property | Value | Source |

| Molecular Weight | 469.44 g/mol | [4][5] |

| Monoisotopic Mass | 389.2398 Da | [6] |

| Physical Form | Solid, White Powder | [5] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| Solubility | Information not readily available, but similar compounds are soluble in polar organic solvents. | [5] |

| Hygroscopicity | Hygroscopic | [5] |

Section 2: Synthesis and Experimental Protocols

Generalized Synthesis Protocol

The reaction involves a nucleophilic substitution where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromononane.

Reaction: P(C₆H₅)₃ + Br(CH₂)₈CH₃ → [ (C₆H₅)₃P(CH₂)₈CH₃ ]⁺Br⁻

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or acetonitrile.

-

Initiation of Reaction: Add 1-bromononane (1.0-1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, will often precipitate from the non-polar solvent. If not, the solvent can be partially evaporated to induce crystallization.

-

Purification: Collect the solid product by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to remove residual solvent.

Causality Behind Experimental Choices:

-

Solvent Selection: Toluene or acetonitrile are commonly used as they are relatively non-polar, which facilitates the precipitation of the ionic product, and have boiling points suitable for reflux conditions.

-

Stoichiometry: A slight excess of the alkyl halide can be used to ensure complete consumption of the more expensive triphenylphosphine.

-

Purification: Washing with a non-polar solvent is effective because the phosphonium salt product is insoluble in it, while the non-polar starting materials are soluble.

Caption: Generalized workflow for the synthesis of this compound.

Section 3: Applications and Relevance in Drug Development

Alkyltriphenylphosphonium salts are a class of compounds with diverse applications, primarily owing to their properties as phase-transfer catalysts, precursors to Wittig reagents for olefination reactions, and as biologically active molecules.

Established Applications of Alkylphosphonium Salts

-

Wittig Reagents: Deprotonation of the α-carbon of the alkyl chain yields a phosphonium ylide, a key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

-

Phase-Transfer Catalysis: Their ability to shuttle anions between aqueous and organic phases makes them effective phase-transfer catalysts.

-

Antimicrobial Agents: The cationic nature and lipophilic character of these molecules allow them to interact with and disrupt microbial cell membranes, leading to bactericidal activity.

Potential in Drug Development

While specific research on the drug development applications of this compound is limited in the provided search results, the broader class of lipophilic cations is of significant interest.

-

Mitochondria-Targeting: The delocalized positive charge of the triphenylphosphonium cation facilitates its accumulation within the mitochondria of eukaryotic cells, driven by the negative mitochondrial membrane potential. This property is exploited to deliver therapeutic agents specifically to the mitochondria, which is a key target in cancer therapy and in the treatment of diseases associated with mitochondrial dysfunction. The nonyl chain would enhance the lipophilicity, potentially improving membrane permeability.

Caption: Conceptual pathway for mitochondria-targeted drug delivery using a phosphonium salt.

Section 4: Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] It is important to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[5][10]

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | 60902-45-6 [sigmaaldrich.cn]

- 3. parchem.com [parchem.com]

- 4. Nonyl(triphenyl)phosphonium bromide | 60902-45-6 [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. PubChemLite - this compound (C27H34P) [pubchemlite.lcsb.uni.lu]

- 7. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 8. biomedres.us [biomedres.us]

- 9. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Physical Properties of Nonyltriphenylphosphonium Bromide Powder

Abstract: This technical guide provides a comprehensive analysis of the core physical properties of Nonyltriphenylphosphonium bromide (NTPB) powder. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer in-depth methodological insights and contextualizes the importance of these properties in practical applications. Key characteristics, including molecular structure, appearance, thermal stability, and solubility, are examined. Each property is accompanied by detailed, field-proven experimental protocols, ensuring scientific integrity and reproducibility. The guide aims to serve as an essential resource for formulation, stability testing, and process development involving this versatile phosphonium salt.

Introduction and Molecular Structure

This compound (NTPB) is a quaternary phosphonium salt characterized by a central phosphorus atom covalently bonded to three phenyl groups and one nonyl group, with a bromide counter-ion. Its amphipathic nature, combining the lipophilic character of the long alkyl chain and phenyl groups with the cationic charge of the phosphonium center, makes it a compound of significant interest. These compounds are explored for applications ranging from phase transfer catalysis to roles as active pharmaceutical ingredients or excipients, particularly for targeting mitochondria in cancer therapy.[1][2][3]

A thorough understanding of the physical properties of NTPB in its solid, powdered form is a prerequisite for its effective application. Properties such as purity, thermal stability, hygroscopicity, and solubility directly influence its handling, storage, formulation, and ultimate in-vivo performance. This guide details the critical physical attributes of NTPB and the experimental workflows required for their precise characterization.

Chemical Identifiers:

Core Physical Properties: Data and Significance

The physical characteristics of a powdered substance are determinative of its behavior during manufacturing and its efficacy in final formulations. The following section outlines the key properties of NTPB.

Appearance, Color, and Odor

NTPB is typically supplied as a white to off-white powder or crystalline solid.[4] It is generally described as having no discernible odor.[4] Visual inspection is the first-pass test for quality control, as significant deviation in color can indicate the presence of impurities or degradation products.

Thermal Properties

Thermal analysis is critical for defining the stability limits of NTPB, which informs safe drying, milling, and storage conditions.

-

Melting Point: The melting point is a sharp indicator of purity. While a specific, experimentally verified melting point for NTPB is not consistently reported across public datasheets, analogous phosphonium salts like Benzyltriphenylphosphonium bromide melt in a high range, often from 291-299°C.[5]

-

Thermal Decomposition: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding thermal stability. TGA measures weight loss as a function of temperature, identifying the onset of decomposition. DSC detects thermally induced events like melting, crystallization, and decomposition by measuring heat flow.[6][7] For phosphonium salts, decomposition often involves the release of hydrogen halides and oxides of phosphorus.[4] The thermal stability of NTPB is a key parameter for avoiding degradation during heat-involved processing steps.

Solubility Profile

The solubility of NTPB dictates its utility in various solvent systems for synthesis, purification, and formulation. While comprehensive quantitative data is scarce, Safety Data Sheets (SDS) for analogous compounds indicate that phosphonium salts are often soluble in water and other polar solvents.[8][9] The long nonyl chain, however, imparts significant lipophilicity, suggesting potential solubility in certain organic solvents as well.

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the air, is a critical stability and handling parameter. NTPB is classified as hygroscopic.[4][10] This property necessitates storage in tightly sealed containers in a dry, well-ventilated area to prevent water absorption, which can lead to powder clumping, altered dissolution behavior, and potential chemical degradation.[4][11]

Summary of Key Physical Properties

| Property | Value/Description | Significance |

| Appearance | White to off-white powder/solid.[4] | Quality control, impurity detection. |

| Odor | No information available.[4] | Basic identification. |

| Molecular Formula | C₂₇H₃₄BrP | Fundamental chemical identity.[4] |

| Molecular Weight | 469.44 g/mol | Stoichiometric calculations, formulation.[4] |

| Hygroscopicity | Hygroscopic | Requires controlled storage and handling.[4][10] |

| Thermal Stability | Decomposes upon heating, releasing CO, CO₂, HBr, and phosphorus oxides.[4] | Defines processing and storage limits. |

| Solubility | No specific data available, but likely soluble in polar solvents. | Crucial for formulation and reaction chemistry. |

Experimental Protocols and Methodologies

To ensure the scientific integrity of this guide, the following section details the standard methodologies for characterizing the physical properties of a powder like NTPB.

Workflow for Physical Characterization

The logical flow for a comprehensive physical analysis of an incoming NTPB sample is crucial for systematic evaluation.

Caption: Workflow for the comprehensive physical characterization of NTPB powder.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of NTPB.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides the onset temperature of decomposition, which is a key measure of thermal stability.[6]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of NTPB powder into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the sample weight (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins.

-

The first derivative of the TGA curve (DTG) can be plotted to identify the temperature of maximum decomposition rate (Tₘₐₓ).[6][12]

-

Protocol for Hygroscopicity Assessment

Objective: To quantify the moisture uptake of NTPB under defined relative humidity (RH) conditions.

Principle: The hygroscopic nature of a material is determined by measuring its mass change upon exposure to a controlled humidity environment.

Methodology (Static Method):

-

Sample Preparation: Dry a known quantity (approx. 1 g) of NTPB powder in a vacuum oven at a temperature well below its decomposition point (e.g., 60°C) until a constant weight is achieved. This is the dry weight (W₀).

-

Humidity Chamber: Prepare a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of NaCl provides ~75% RH).

-

Exposure: Place the pre-weighed, dried sample in an open container within the desiccator at a constant temperature (e.g., 25°C).

-

Measurement: Re-weigh the sample at regular intervals (e.g., 1, 2, 4, 8, 24 hours) until a constant weight is achieved (Wₜ).

-

Data Analysis: Calculate the percentage of moisture absorbed using the formula:

-

% Moisture Absorbed = [(Wₜ - W₀) / W₀] * 100

-

Interrelation of Physical Properties in Drug Development

The physical properties of a compound like NTPB are not isolated data points; they are interconnected and collectively influence its suitability for drug development.

Caption: Interrelation of NTPB's physical properties and their impact on drug development.

-

Hygroscopicity and Stability: The hygroscopic nature of NTPB directly impacts its chemical and physical stability.[4] Absorbed water can act as a plasticizer, potentially lowering the glass transition temperature or inducing polymorphic changes. It can also act as a medium for hydrolytic degradation. This necessitates the use of controlled humidity environments during manufacturing and packaging with desiccants.

-

Thermal Stability and Manufacturing: The decomposition temperature identified by TGA defines the maximum temperature for processes like drying, milling, and melt-based formulations, preventing the formation of toxic or ineffective degradants.[13]

-

Solubility and Bioavailability: The dissolution rate is often the rate-limiting step for the absorption of poorly soluble drugs. The solubility profile of NTPB in aqueous and biorelevant media is a primary determinant of its potential bioavailability. Formulation strategies, such as creating amorphous solid dispersions or using solubility enhancers, are directly guided by this property.

Conclusion

This compound is a compound with significant potential, whose successful application hinges on a robust understanding of its fundamental physical properties. This guide has detailed the critical parameters of appearance, thermal stability, and hygroscopicity, providing both established data and the rigorous experimental protocols required for their verification. By elucidating the causal links between these properties and their implications for handling, storage, and formulation, this document equips researchers and drug development professionals with the necessary knowledge to effectively harness the capabilities of NTPB powder. Adherence to the described characterization workflows is essential for ensuring data quality, reproducibility, and ultimately, the development of safe and effective products.

References

- 1. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Benzyltriphenylphosphonium bromide, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Benzyltriphenylphosphonium bromide, 98% | Fisher Scientific [fishersci.ca]

- 9. Butyltriphenylphosphonium Bromide | CAS:1779-51-7 | BTPB [vestachem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

CAS number 60902-45-6 Nonyltriphenylphosphonium bromide information

An In-Depth Technical Guide to Nonyltriphenylphosphonium Bromide (CAS 60902-45-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 60902-45-6), a quaternary phosphonium salt. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental chemical data, practical experimental protocols, and field-proven insights into its properties and potential applications. We will explore its core characteristics, synthesis, safety considerations, and postulated mechanisms of action, grounded in authoritative references.

Core Chemical Identity and Physicochemical Properties

This compound is an organic salt characterized by a positively charged phosphorus atom covalently bonded to three phenyl groups and one nonyl group, with a bromide anion providing the charge balance. The presence of the long, nine-carbon alkyl (nonyl) chain imparts significant lipophilicity, while the triphenylphosphine moiety contributes to its steric bulk and electronic properties. The quaternary phosphonium cation structure is key to its stability and functionality.

These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 60902-45-6 | [1][2][3] |

| Molecular Formula | C₂₇H₃₄BrP | [1][2][4] |

| Molecular Weight | 469.44 g/mol | [2] |

| Appearance | White Powder/Solid | [1] |

| Purity | Typically ≥95% | [2] |

| InChI Key | NJXRQGKTLWXMID-UHFFFAOYSA-M | [2] |

| Key Physical Trait | Hygroscopic (moisture sensitive) | [1][5] |

Synthesis of this compound: A Validated Protocol

The synthesis of alkyltriphenylphosphonium salts is a cornerstone reaction in organic chemistry, typically achieved via a nucleophilic substitution (Sɴ2) reaction between triphenylphosphine and an alkyl halide. The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

The general reaction is illustrated below.

References

An In-Depth Technical Guide to the Mechanism of Action for Triphenylphosphonium-Based Compounds

Introduction: Targeting the Cellular Powerhouse

Mitochondria, the powerhouses of our cells, are central regulators of cellular metabolism, energy production, and programmed cell death (apoptosis).[1] Consequently, mitochondrial dysfunction is implicated in a wide array of human pathologies, ranging from neurodegenerative diseases to cancer.[2] This has spurred the development of therapeutic strategies aimed at selectively delivering bioactive molecules to this critical organelle. Among the most successful and widely utilized approaches is the use of the triphenylphosphonium (TPP) cation as a mitochondria-targeting moiety.[3][4]

This technical guide provides a comprehensive overview of the mechanism of action of TPP-based compounds. We will delve into the fundamental principles governing their selective accumulation within mitochondria, explore their applications as both antioxidants and anticancer agents, and provide detailed protocols for the experimental validation of their activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful therapeutic platform.

Part 1: The Core Mechanism - Harnessing the Mitochondrial Membrane Potential

The remarkable ability of TPP-based compounds to selectively accumulate within mitochondria is a direct consequence of the organelle's unique bioenergetic properties.[3] The inner mitochondrial membrane maintains a substantial negative membrane potential (ΔΨm), typically ranging from -150 to -180 mV, which is significantly more negative than the plasma membrane potential (-30 to -60 mV).[5] This steep electrochemical gradient is the primary driving force for the uptake of the lipophilic, positively charged TPP cation.

The accumulation of TPP cations within the mitochondrial matrix can be quantitatively described by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a membrane.[6] According to this principle, for every 60 mV of membrane potential, lipophilic cations like TPP will accumulate approximately 10-fold.[6] This results in a dramatic concentration of TPP-conjugated molecules within the mitochondria, often reaching levels 100 to 1000 times higher than in the cytoplasm.[5] This targeted delivery enhances the efficacy of the conjugated therapeutic agent while minimizing off-target effects.[7] The lipophilicity conferred by the three phenyl groups of the TPP moiety allows it to readily pass through biological membranes, a crucial factor for its intracellular journey to the mitochondria.[8]

The following diagram illustrates the stepwise accumulation of a TPP-conjugated compound, driven by both the plasma and mitochondrial membrane potentials.

Caption: Stepwise accumulation of TPP compounds in the cell.

Part 2: Therapeutic Applications and Mechanisms of Action

The TPP cation itself is often considered biologically inert, serving primarily as a delivery vehicle.[9] However, its ability to concentrate bioactive molecules within the mitochondria has led to the development of a diverse range of therapeutic agents.

TPP-Based Compounds as Mitochondria-Targeted Antioxidants

Mitochondria are the primary source of reactive oxygen species (ROS) in most cells, a natural byproduct of cellular respiration.[10] While ROS play a role in cell signaling, excessive levels lead to oxidative stress, damaging cellular components and contributing to various diseases.[11] TPP-based compounds have been instrumental in delivering antioxidants directly to the site of ROS production, thereby mitigating oxidative damage.[12]

MitoQ: A Case Study

A prime example is MitoQ (Mitoquinol Mesylate), which consists of a TPP cation linked to the antioxidant moiety ubiquinone, a component of the mitochondrial electron transport chain.[11][12]

-

Targeted Accumulation: The TPP cation drives the accumulation of MitoQ within the mitochondrial matrix.[11]

-

Redox Cycling: Once inside, the ubiquinone portion of MitoQ is reduced to its active antioxidant form, ubiquinol, by Complex II of the electron transport chain.[10] This ubiquinol then neutralizes ROS, becoming oxidized back to ubiquinone in the process.[10][11]

-

Regeneration: The ubiquinone is then rapidly recycled back to the active ubiquinol form by the respiratory chain, allowing a single molecule of MitoQ to neutralize multiple ROS molecules.[10][11]

This targeted delivery and efficient recycling make MitoQ a potent mitochondrial antioxidant.[11][12] Studies have shown that MitoQ can protect against oxidative damage in models of various diseases, including cardiovascular and liver diseases.[2] Furthermore, MitoQ has been shown to activate the Sirt3 pathway, which is involved in regulating mitochondrial function and mitigating oxidative stress.[13]

The following diagram illustrates the antioxidant mechanism of MitoQ.

Caption: The antioxidant redox cycling of MitoQ.

TPP-Based Compounds as Anticancer Agents

Targeting mitochondria has emerged as a promising strategy in cancer therapy.[1] Cancer cell mitochondria often exhibit a hyperpolarized membrane potential compared to normal cells, leading to an even greater accumulation of TPP-based compounds.[14] This provides a basis for selective cancer cell killing. TPP-conjugated anticancer agents, often referred to as "mitocans," employ several mechanisms to induce cancer cell death.[4]

-

Disruption of Mitochondrial Function: High intramitochondrial concentrations of certain TPP derivatives can inhibit the electron transport chain and induce a proton leak across the inner mitochondrial membrane, disrupting ATP production and leading to cellular energy crisis.[9]

-

Induction of Oxidative Stress: Some TPP-based anticancer compounds are designed to generate ROS within the mitochondria, overwhelming the cancer cell's antioxidant defenses and triggering apoptosis.[14]

-

Targeting Mitochondrial DNA (mtDNA): TPP has been used to deliver agents that damage mtDNA, which is more susceptible to damage than nuclear DNA and has less efficient repair mechanisms.[1][15] This can lead to the inhibition of mitochondrial replication and ultimately, cell death.[15]

-

Overcoming Drug Resistance: By delivering chemotherapeutic drugs directly to the mitochondria, TPP-based systems can bypass the drug efflux pumps in the plasma membrane that are a common cause of multidrug resistance in cancer.[7][16]

Numerous studies have demonstrated the enhanced anticancer activity of various compounds, including natural products like oleanolic acid and quinolone antibiotics, when conjugated to a TPP moiety.[15][17][18]

Part 3: Experimental Validation and Protocols

The validation of the mechanism of action of TPP-based compounds relies on a suite of well-established experimental techniques. Here, we provide detailed protocols for key assays.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Assessing the effect of TPP compounds on ΔΨm is crucial. This is commonly achieved using fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.

Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential

JC-1 is a ratiometric dye that exhibits potential-dependent changes in its fluorescence emission spectrum.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[19] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[19] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.[19]

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP or CCCP (protonophores, as a positive control for depolarization)[19][20]

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).

-

Treatment: Treat cells with the TPP compound of interest at various concentrations and for different durations. Include untreated (negative control) and FCCP/CCCP-treated (positive control) wells.[19]

-

JC-1 Staining:

-

Washing: Remove the staining solution and wash the cells with PBS or an assay buffer.

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity for green monomers (Excitation ~485 nm, Emission ~535 nm) and red aggregates (Excitation ~540 nm, Emission ~590 nm).[19] Calculate the red/green fluorescence ratio.

-

Fluorescence Microscopy: Visualize the cells and capture images using appropriate filter sets for red and green fluorescence.

-

Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria.[21][22] A decrease in fluorescence intensity indicates mitochondrial depolarization.[21]

Materials:

-

TMRM or TMRE dye

-

Cell culture medium

-

FCCP (positive control)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Culture: Culture and treat cells as described for the JC-1 assay.

-

Staining:

-

Washing (Optional but Recommended): Wash the cells with pre-warmed medium or buffer to reduce background fluorescence.[21]

-

Fluorescence Measurement: Measure the fluorescence intensity using the appropriate settings (e.g., Ex/Em ~549/575 nm for TMRE).

The following diagram outlines the workflow for measuring mitochondrial membrane potential.

Caption: Experimental workflow for ΔΨm measurement.

Detection of Mitochondrial Superoxide

To investigate the pro-oxidant or antioxidant effects of TPP compounds, it is essential to measure mitochondrial ROS levels, particularly superoxide.

Protocol 3: MitoSOX Red Assay for Mitochondrial Superoxide

MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.[24][25]

Materials:

-

MitoSOX Red reagent

-

DMSO

-

Cell culture medium or buffer (e.g., HBSS)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Prepare Stock Solution: Dissolve MitoSOX Red in DMSO to make a stock solution (e.g., 5 mM).[24][25] Store at -20°C, protected from light.

-

Cell Culture and Treatment: Culture and treat cells with the TPP compound and appropriate controls.

-

Prepare Working Solution: Dilute the MitoSOX Red stock solution in pre-warmed medium or buffer to a final working concentration (typically 1-10 µM).[25] Prepare this solution fresh.

-

Staining:

-

Washing: Gently wash the cells three times with warm buffer.[26]

-

Fluorescence Measurement: Measure the red fluorescence using appropriate settings (Ex/Em ~510/580 nm).[25] An increase in fluorescence intensity indicates an increase in mitochondrial superoxide production.

The following table summarizes the key characteristics of the discussed fluorescent probes.

| Probe | Target | Principle | Healthy Cells (High ΔΨm) | Unhealthy Cells (Low ΔΨm) |

| JC-1 | ΔΨm | Ratiometric | Red Fluorescence (J-aggregates) | Green Fluorescence (Monomers) |

| TMRM/TMRE | ΔΨm | Intensity-based | High Red Fluorescence | Low Red Fluorescence |

| MitoSOX Red | Mitochondrial Superoxide | Intensity-based | Low Red Fluorescence | High Red Fluorescence |

Conclusion and Future Perspectives

Triphenylphosphonium-based compounds represent a robust and versatile platform for the targeted delivery of therapeutic and diagnostic agents to mitochondria. Their mechanism of action is fundamentally rooted in the electrochemical potential of the inner mitochondrial membrane, allowing for significant accumulation within this vital organelle. This targeted approach has proven effective in developing potent antioxidants and selective anticancer agents.

Future research in this field is likely to focus on the design of multifunctional TPP molecules, the integration of TPP-based therapies with other treatment modalities like immunotherapy, and the development of "smart" delivery systems that can be activated by specific stimuli within the tumor microenvironment.[1][7] As our understanding of mitochondrial biology continues to grow, the potential applications for TPP-based compounds in medicine are poised to expand, offering new avenues for the treatment of a wide range of diseases.

References

- 1. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy [mdpi.com]

- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak | PLOS One [journals.plos.org]

- 10. MitoQ-- Anti-Aging and Senolytic Properties [worldofmolecules.com]

- 11. mitoq.com [mitoq.com]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondria-Targeted Antioxidant Mitoquinone Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Effect of the Triphenylphosphonium‐Conjugated Quinolone Antibiotics Targeting Mitochondrial DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tumor acidity activated triphenylphosphonium-based mitochondrial targeting nanocarriers for overcoming drug resistance of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. apexbt.com [apexbt.com]

- 25. file.medchemexpress.com [file.medchemexpress.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

Nonyltriphenylphosphonium bromide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Nonyltriphenylphosphonium Bromide in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Recognizing the pivotal role of solubility in a myriad of applications—from synthetic chemistry to drug delivery—this document delves into the theoretical underpinnings of solubility, predictive models such as Hansen Solubility Parameters, and robust experimental methodologies for its precise determination. By synthesizing theoretical principles with practical, field-proven protocols, this guide aims to equip researchers with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound, a quaternary phosphonium salt, possesses a unique molecular architecture that renders it a compound of significant interest across various scientific domains. Its structure, comprising a positively charged phosphorus atom bonded to three phenyl groups and a nonyl chain, counterbalanced by a bromide anion, imparts a distinct set of physicochemical properties. These properties, particularly its solubility profile, are critical determinants of its utility as a phase-transfer catalyst, an ionic liquid, and a potential active pharmaceutical ingredient (API) or excipient in drug formulations.[1][2]

A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating stable and bioavailable drug products. This guide provides a foundational understanding of the principles governing its dissolution and offers practical guidance for its experimental determination.

Theoretical Framework: Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[3] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several intermolecular forces:

-

Ion-Dipole Interactions: Polar solvents with significant dipole moments can effectively solvate the phosphonium cation and the bromide anion.

-

Van der Waals Forces: The non-polar nonyl chain and phenyl groups will interact favorably with non-polar or moderately polar solvents through London dispersion forces.

-

Hydrogen Bonding: Protic solvents capable of hydrogen bonding can interact with the bromide anion.

The balance of these interactions determines the extent to which this compound will dissolve in a particular organic solvent. Generally, polar aprotic and protic solvents are expected to be effective solvents due to their ability to stabilize the ionic components of the salt.[4]

Predictive Modeling: Hansen Solubility Parameters

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful, semi-quantitative framework for assessing solvent-solute compatibility.[5][6] The total Hildebrand solubility parameter is deconstructed into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Each molecule, whether a solvent or a solute, can be characterized by a unique set of these three parameters, defining a point in "Hansen space". The principle posits that substances with similar HSP values (i.e., a small "distance" between their points in Hansen space) are likely to be miscible.[7]

The HSP distance (Ra) between a solvent and a solute can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [7]

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Data compiled from various sources.[8][9]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust and reliable "shake-flask" method for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed to ensure the attainment of equilibrium and accurate quantification.[10]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Supersaturated Solutions:

-

To a series of scintillation vials, add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, though the optimal time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of this compound in the solvent.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Illustrative Solubility Data

While extensive quantitative data for this compound is not widely published, based on the principles of "like dissolves like" and the properties of similar phosphonium salts, the following table provides an illustrative, hypothetical solubility profile in a range of common organic solvents.

Table 2: Illustrative Solubility of this compound at 25 °C

| Solvent | Polarity | Expected Solubility (mg/mL) |

| Hexane | Non-polar | < 1 (Insoluble) |

| Toluene | Non-polar | 1 - 10 (Slightly Soluble) |

| Diethyl Ether | Polar Aprotic | 10 - 50 (Sparingly Soluble) |

| Chloroform | Polar Aprotic | > 100 (Freely Soluble) |

| Dichloromethane | Polar Aprotic | > 100 (Freely Soluble) |

| Acetone | Polar Aprotic | 50 - 100 (Soluble) |

| Ethyl Acetate | Polar Aprotic | 10 - 50 (Sparingly Soluble) |

| Acetonitrile | Polar Aprotic | > 100 (Freely Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 (Freely Soluble) |

| Isopropanol | Polar Protic | 50 - 100 (Soluble) |

| Ethanol | Polar Protic | > 100 (Freely Soluble) |

| Methanol | Polar Protic | > 100 (Freely Soluble) |

Disclaimer: This data is for illustrative purposes only and should be confirmed by experimental measurement.

Logical Relationships in Solubility

The interplay between solvent properties and the solubility of an ionic compound like this compound can be visualized as a decision-making process for solvent selection.

Diagram 2: Solvent Selection Logic for Ionic Compounds

Caption: Decision tree for solvent selection.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that dictates its applicability in a wide range of chemical processes. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining its solubility. By leveraging the theoretical principles of intermolecular forces, employing predictive models like Hansen Solubility Parameters, and adhering to rigorous experimental protocols, researchers can confidently and effectively utilize this versatile phosphonium salt in their endeavors. The provided methodologies and illustrative data serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. rsc.org [rsc.org]

- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectral analysis data (NMR, IR) for Nonyltriphenylphosphonium bromide

A Guide to the Spectral Analysis of Nonyltriphenylphosphonium Bromide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a quaternary phosphonium salt that finds extensive application in organic synthesis, particularly as a phase-transfer catalyst and as a precursor to Wittig reagents. Its efficacy in these roles is intrinsically linked to its molecular structure and purity. Therefore, a comprehensive characterization using modern spectroscopic techniques is paramount for researchers, scientists, and professionals in drug development.

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. We will delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, explaining the causality behind the observed signals and their significance in confirming the compound's identity and structural integrity.

Molecular Structure and Spectroscopic Overview

To understand the spectral data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and one nonyl group, with a bromide anion providing the charge balance.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the triphenylphosphine moiety, and the aliphatic region, corresponding to the nonyl chain.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H (ortho, meta, para) | 7.6 - 7.9 | Multiplet | 15H |

| α-CH₂ (P-CH₂) | 3.2 - 3.4 | Multiplet (dt) | 2H |

| β-CH₂ | 1.6 - 1.8 | Multiplet | 2H |

| γ-CH₂ to penultimate CH₂ | 1.2 - 1.4 | Multiplet | 12H |

| Terminal CH₃ | 0.8 - 0.9 | Triplet | 3H |

Interpretation:

-

Aromatic Protons (7.6 - 7.9 ppm): The 15 protons on the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum. This is due to the electron-withdrawing effect of the positively charged phosphorus atom.

-

Alpha-Methylene Protons (3.2 - 3.4 ppm): The two protons on the carbon directly attached to the phosphorus atom (α-CH₂) are significantly deshielded and appear as a multiplet. This multiplet arises from coupling to both the adjacent methylene protons (β-CH₂) and the phosphorus atom (²J(P,H) coupling).

-

Aliphatic Protons (0.8 - 1.8 ppm): The remaining protons of the nonyl chain appear in the upfield region. The terminal methyl group (CH₃) is expected to be a triplet, while the other methylene groups will appear as overlapping multiplets.

¹³C NMR Spectral Analysis